(2-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)sulfonyl]ethyl)amine
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Overview
Description
(2-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)sulfonyl]ethyl)amine is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a sulfonyl group attached to an ethylamine chain, which is further connected to a dimethoxy-substituted dihydroisoquinoline ring. The unique structure of this compound makes it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)sulfonyl]ethyl)amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with sulfonyl chlorides in the presence of a base to form the sulfonylated intermediate. This intermediate is then reacted with ethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)sulfonyl]ethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)sulfonyl]ethyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of (2-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)sulfonyl]ethyl)amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, while the isoquinoline ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: A precursor in the synthesis of the target compound.
Sulfonylated Isoquinolines: Compounds with similar sulfonyl groups attached to isoquinoline rings.
Ethylamine Derivatives: Compounds with ethylamine chains attached to various aromatic rings
Uniqueness
The uniqueness of (2-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)sulfonyl]ethyl)amine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H20N2O4S |
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Molecular Weight |
300.38 g/mol |
IUPAC Name |
2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethanamine |
InChI |
InChI=1S/C13H20N2O4S/c1-18-12-7-10-3-5-15(20(16,17)6-4-14)9-11(10)8-13(12)19-2/h7-8H,3-6,9,14H2,1-2H3 |
InChI Key |
UCPRTWNSCKPPGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCN)OC |
Origin of Product |
United States |
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